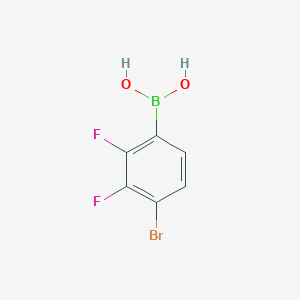

4-Bromo-2,3-difluorophenylboronic acid

描述

Significance of Arylboronic Acids as Synthetic Intermediates

Arylboronic acids are organic compounds characterized by a boronic acid group [-B(OH)2] attached to an aromatic ring. Their prominence in contemporary synthesis is largely due to their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. researchgate.net This palladium-catalyzed reaction forms a new carbon-carbon (C-C) bond by coupling an organoboron compound with an organohalide, providing a powerful method for constructing biaryl structures and other complex molecules. nih.govyoutube.com

The widespread adoption of arylboronic acids stems from several advantageous properties:

Stability: They are generally stable solids that are easy to handle and store, often being tolerant of air and moisture. nih.govfujifilm.com

Low Toxicity: Compared to other organometallic reagents like organostannanes or organozincs, boronic acids and their byproducts are considered to have low toxicity. nih.govfujifilm.com

Functional Group Tolerance: Suzuki-Miyaura reactions involving arylboronic acids are compatible with a wide array of functional groups, minimizing the need for protecting groups and allowing for more efficient synthetic routes. researchgate.net

Commercial Availability: A vast and diverse library of arylboronic acids is commercially available, facilitating their use in a wide range of research applications. researchgate.net

Beyond the Suzuki-Miyaura reaction, arylboronic acids serve as versatile intermediates in numerous other transformations, including the formation of carbon-heteroatom bonds (C-N, C-O), aryl radical transfer reactions, and transition-metal-free functionalizations. rsc.orgnih.govrsc.org This versatility has cemented their status as foundational building blocks in fields ranging from pharmaceutical development to materials science. nih.gov

Distinctive Role of Halogenated and Fluorinated Arylboronic Acids in Advanced Synthesis

The introduction of halogen atoms, particularly fluorine and bromine, onto the arylboronic acid scaffold imparts unique properties and expands their synthetic utility. Fluorinated organic molecules are of immense interest in medicinal chemistry and materials science. nih.gov The presence of fluorine can significantly alter a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov In medicinal chemistry, fluorine is often used to block metabolic degradation, thereby enhancing the efficacy and pharmacokinetic profile of drug candidates. nih.gov

Halogenated arylboronic acids, such as those containing bromine or chlorine, are particularly valuable as they offer multiple, distinct reaction sites. The boronic acid group can participate in a Suzuki-Miyaura coupling, while the halogen atom remains available for subsequent cross-coupling reactions. This "orthogonal" reactivity allows for the sequential and controlled construction of highly substituted, complex molecules from a single building block. For example, a bromo-substituted arylboronic acid can first undergo a C-C bond formation via its boronic acid moiety, and the resulting product can then be further functionalized at the bromine position in a subsequent coupling step. This stepwise approach is a cornerstone of modern synthetic strategy for creating diverse molecular libraries.

Overview of Scholarly Investigations Involving 4-Bromo-2,3-difluorophenylboronic Acid

This compound is a prime example of a multifunctional synthetic intermediate that leverages the combined benefits of its constituent parts. Its structure offers three key points of chemical interest: the boronic acid for Suzuki-Miyaura coupling, the bromine atom for further cross-coupling, and the difluoro-substitution pattern to modulate the electronic and biological properties of the final product.

Scholarly investigations utilize this compound as a specialized building block for synthesizing complex target molecules. While specific, large-scale studies on this single compound are components of broader synthetic campaigns, its application is evident in the construction of novel compounds for life sciences and materials research. For instance, related structures like 4-Bromo-2,3-difluorobenzoic acid are used as intermediates in the preparation of quinolonecarboxylic acid derivatives for antibiotics and anthranilic diamides for insecticides. chemicalbook.com This suggests that this compound is similarly employed in research aimed at discovering new bioactive molecules where the 4-bromo-2,3-difluorophenyl moiety is a key structural component.

The primary role of this reagent in research is to introduce the 4-bromo-2,3-difluorophenyl group into a target structure. Researchers can perform a Suzuki-Miyaura reaction to couple this acid with various organohalides, and the resulting product retains the bromine and fluorine atoms for potential further modification or to impart desired electronic and steric properties.

Chemical Data for this compound

| Property | Value |

| CAS Number | 374790-99-5 chemdad.com |

| Molecular Formula | C₆H₄BBrF₂O₂ chemdad.com |

| Molecular Weight | 236.81 g/mol chemdad.com |

| Synonyms | B-(4-Bromo-2,3-difluorophenyl)boronic acid, 2,3-Difluoro-4-bromophenylboronic acid chemdad.com |

Role of Functional Groups in this compound

| Functional Group | Position | Primary Role in Synthesis |

| Boronic Acid | C1 | Enables C-C bond formation via Suzuki-Miyaura cross-coupling. youtube.com |

| Fluorine | C2, C3 | Modulates electronic properties, enhances metabolic stability and lipophilicity in target molecules. nih.gov |

| Bromine | C4 | Provides a secondary, orthogonal reaction site for subsequent cross-coupling reactions. |

Structure

2D Structure

属性

IUPAC Name |

(4-bromo-2,3-difluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BBrF2O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUTKSWXGYLUSCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)Br)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BBrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378344 | |

| Record name | 4-Bromo-2,3-difluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374790-99-5 | |

| Record name | [4-Bromo-2,3-difluorophenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374790-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2,3-difluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,3-difluorobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 4 Bromo 2,3 Difluorophenylboronic Acid

Palladium-Catalyzed Cross-Coupling Reactions

4-Bromo-2,3-difluorophenylboronic acid is a valuable reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. Its reactivity is centered around the two functional groups: the boronic acid, which acts as the organometallic nucleophile, and the bromo group, which serves as the electrophilic partner. The fluorine atoms on the phenyl ring also influence the electronic properties of the molecule, impacting its reactivity in these transformations.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures by coupling an organoboron compound with an organohalide. wikipedia.org This reaction is characterized by its mild conditions, functional group tolerance, and the low toxicity of its boron-containing byproducts. nih.gov The general mechanism involves a catalytic cycle with three main steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.orgrsc.org

The utility of this compound in Suzuki-Miyaura coupling is defined by its ability to react with a wide range of coupling partners. As an organoboron component, it can be coupled with various aryl and heteroaryl halides and triflates. The reaction's success is often dependent on the electronic and steric nature of the coupling partners.

Generally, electron-rich boronic acids tend to yield good results in these couplings. mdpi.com The difluoro-substitution on the phenyl ring of this compound makes the boronic acid moiety more Lewis acidic, which can influence its reactivity. The reaction can accommodate both electron-donating and electron-withdrawing substituents on the coupling partner, although these can affect reaction rates and yields. researchgate.net For instance, coupling with electron-deficient aryl halides like 4-bromobenzonitrile (B114466) often results in higher yields compared to electron-rich halides like 4-bromoanisole. researchgate.net

Conversely, when the bromo- functionality of this compound is utilized, it can be coupled with a diverse array of aryl, heteroaryl, and vinylboronic acids. acs.org The scope extends to sterically hindered substrates, particularly when employing advanced catalyst systems. acs.org However, limitations can arise with extremely bulky substrates, where steric hindrance can impede the oxidative addition or reductive elimination steps. Heterocyclic substrates, such as those containing pyridine (B92270) or indole (B1671886) moieties, are also viable coupling partners, significantly broadening the synthetic utility of this building block. nih.gov

Table 1: Illustrative Substrate Scope for Suzuki-Miyaura Coupling

| Aryl Halide Partner | Boronic Acid Partner | Typical Product Class | Notes |

| This compound (as halide) | Phenylboronic acid | Fluorinated Biphenyl (B1667301) | Foundation for various functionalized derivatives. |

| This compound (as halide) | 4-Vinylphenylboronic acid | Fluorinated Styrene Derivative | Reaction may be sensitive to temperature. mdpi.com |

| This compound (as halide) | Naphthylboronic acid | Fluorinated Aryl-Naphthyl | Access to polycyclic aromatic systems. |

| This compound (as halide) | Thiophene-2-boronic acid | Fluorinated Aryl-Heteroaryl | Important for materials science and medicinal chemistry. nih.gov |

| 4-Chlorobenzonitrile | This compound (as boronic acid) | Functionalized Fluorinated Biphenyl | Demonstrates coupling with less reactive aryl chlorides. |

| 2-Bromo-1,3,5-trimethylbenzene | This compound (as boronic acid) | Sterically Hindered Biaryl | Requires optimized ligands and conditions. scispace.com |

Suzuki-Miyaura Cross-Coupling Chemistry of this compound

Impact of Ligand Architectures on Coupling Efficiency and Selectivity

The choice of ligand is critical for the success of the Suzuki-Miyaura coupling, as it directly influences the stability and reactivity of the palladium catalyst. wikipedia.org Electron-rich and sterically bulky phosphine (B1218219) ligands are particularly effective because they promote the oxidative addition and reductive elimination steps of the catalytic cycle. scispace.com

Dialkylbiaryl phosphines, developed by the Buchwald group, have shown remarkable efficacy in cross-coupling reactions. libretexts.orgnih.gov Ligands such as SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) confer high activity, enabling reactions with low catalyst loadings, the use of challenging substrates like aryl chlorides, and the ability to perform couplings at room temperature. acs.org The bulky nature of these ligands helps stabilize the monoligated Pd(0) species, which is believed to be a key active intermediate in the catalytic cycle. nih.gov Other advanced ligands, including biaryl phosphacycles derived from phobane and phosphatrioxa-adamantane frameworks, have also proven efficient for coupling sterically hindered and heterocyclic substrates. tandfonline.comrsc.org The specific architecture of the ligand—its bite angle, cone angle, and electronic properties—must be matched to the substrates to achieve optimal efficiency and selectivity.

Table 2: Effect of Different Phosphine Ligands on Suzuki-Miyaura Coupling

| Ligand | General Characteristics | Impact on Coupling Efficiency | Typical Substrate Compatibility |

| Triphenylphosphine (PPh₃) | Standard, less bulky, moderately electron-donating. | Effective for simple aryl bromides and iodides. | Less effective for aryl chlorides and sterically hindered substrates. researchgate.net |

| Tri-tert-butylphosphine (P(t-Bu)₃) | Very bulky and electron-rich. | Highly active, promotes coupling of unreactive aryl chlorides. organic-chemistry.org | Broad scope, including challenging substrates. |

| SPhos | Bulky, electron-rich dialkylbiaryl phosphine. | Allows for low catalyst loadings and room temperature reactions. acs.org | Excellent for hindered aryl chlorides and heteroaryl substrates. nih.govacs.org |

| XPhos | Bulky, electron-rich dialkylbiaryl phosphine. | Similar high activity to SPhos, broad applicability. nih.gov | Wide range of aryl and heteroaryl halides. nih.gov |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable. | High thermal stability, effective alternative to phosphines. rsc.org | Useful for challenging couplings where phosphines may degrade. wikipedia.org |

Role of Basic Additives and Their Mechanistic Implications

A base is an essential component of the Suzuki-Miyaura reaction, and its role has been the subject of extensive mechanistic investigation. wikipedia.org The base is required to activate the organoboron species, facilitating the crucial transmetalation step. organic-chemistry.org Two primary mechanistic pathways are debated concerning the role of the base. nih.gov

In the "boronate pathway," the base (often a hydroxide (B78521) or alkoxide) reacts with the neutral boronic acid to form a more nucleophilic anionic boronate species (e.g., [ArB(OH)₃]⁻). deepdyve.comresearchgate.net This activated boronate then displaces the halide from the arylpalladium(II) complex, transferring its aryl group to the palladium center. researchgate.netresearchgate.net

Alternatively, the "oxo-palladium pathway" proposes that the base (hydroxide) first reacts with the arylpalladium(II) halide complex to form a more reactive arylpalladium(II) hydroxide complex. nih.govwordpress.com This palladium-hydroxo species then reacts with the neutral boronic acid. nih.gov Kinetic studies suggest that for reactions in aqueous media with weak bases like carbonates, the reaction between the palladium-hydroxo complex and the neutral boronic acid is significantly faster and is the predominant pathway for transmetalation. nih.govwordpress.com

The choice and stoichiometry of the base can influence reaction selectivity and yield. deepdyve.comresearchgate.net Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). Stronger bases like sodium tert-butoxide can also be effective, particularly at lower temperatures. researchgate.net The base's strength can affect the equilibrium between the boronic acid and the boronate, thereby influencing the reaction rate. nih.gov

Table 3: Common Bases and Their General Application in Suzuki-Miyaura Coupling

| Base | Strength | Typical Solvent System | Mechanistic Notes |

| K₂CO₃ | Weak/Moderate | Aqueous THF, Dioxane, DMF | Commonly used, generates hydroxide in situ to facilitate either pathway. researchgate.networdpress.com |

| Cs₂CO₃ | Moderate | Toluene (B28343), Dioxane | Often provides higher yields, especially with challenging substrates. |

| K₃PO₄ | Moderate | Toluene, Dioxane, n-Butanol | Frequently used with bulky biarylphosphine ligands; effective for a broad scope of substrates. nih.govacs.org |

| NaOtBu | Strong | THF, Toluene | Can be effective at lower temperatures. researchgate.net |

| KF | Weak | THF | Used for substrates with base-labile functional groups. organic-chemistry.org |

Solvent System Optimization for Cross-Coupling Reactions

The solvent plays a crucial role in the Suzuki-Miyaura reaction, influencing catalyst stability, solubility of reagents, and even the selectivity of the reaction. whiterose.ac.ukrsc.org The choice of solvent can modulate the reactivity of acids and bases and stabilize key organometallic intermediates. nih.gov

A range of solvents can be employed, with the optimal choice depending on the specific substrates, catalyst, and base used. Common solvents include ethers like 1,4-dioxane (B91453) and tetrahydrofuran (B95107) (THF), aromatic hydrocarbons like toluene, and polar aprotic solvents such as dimethylformamide (DMF). mdpi.comresearchgate.net Aqueous mixtures are often used, as water can aid in the dissolution of the inorganic base and facilitate the formation of key intermediates like palladium-hydroxo species. researchgate.net

Solvent polarity can have a profound impact on the nature of the active catalytic species. nih.gov In nonpolar solvents like toluene or THF, monoligated palladium complexes such as [Pd(PR₃)] are often the active species. nih.gov However, in more polar solvents, anionic palladium complexes may become the dominant catalytic species, which can alter reaction selectivity, for example, in substrates with multiple reactive sites. nih.govnih.gov Therefore, solvent screening is a critical step in optimizing a Suzuki-Miyaura coupling for a specific transformation.

Table 4: Influence of Solvent Systems on Suzuki-Miyaura Reactions

| Solvent | Polarity | Typical Reaction Temperature | Impact and Considerations |

| Toluene | Nonpolar | 80-110 °C | Good for dissolving organic substrates; often used with K₃PO₄. mdpi.com |

| 1,4-Dioxane | Polar aprotic | 80-100 °C | Excellent solvent for a wide range of substrates and bases, often gives high yields. mdpi.comresearchgate.net |

| Tetrahydrofuran (THF) | Polar aprotic | 66 °C (reflux) | Common solvent, often used in aqueous mixtures. researchgate.net |

| Dimethylformamide (DMF) | Polar aprotic | 80-120 °C | High boiling point allows for higher temperatures; can be difficult to remove. mdpi.comnih.gov |

| Water/Organic Mixtures | Biphasic | Variable | Often enhances reaction rates by dissolving the base and facilitating the formation of reactive intermediates. researchgate.net |

Mechanistic Pathways of Transmetalation, Including Oxo-Palladium Species

Transmetalation is the turnover-limiting step in many Suzuki-Miyaura reactions and involves the transfer of the organic moiety from boron to the palladium center. wordpress.com The precise mechanism has been a subject of significant research, with two main pathways proposed: the "boronate pathway" (Path A) and the "oxo-palladium pathway" (Path B). nih.govacs.org

The Boronate Pathway (Path A): This pathway involves the initial reaction of the boronic acid with a base (e.g., OH⁻) to form an anionic tetracoordinate boronate, [R-B(OH)₃]⁻. deepdyve.comacs.org This species is more nucleophilic than the neutral boronic acid. The boronate then coordinates to the Pd(II) center of the (L)Pd(Ar')(X) complex (formed after oxidative addition), displacing the halide (X) to form an intermediate containing a Pd-O-B linkage. acs.orgillinois.edu Subsequent rearrangement transfers the R group from boron to palladium, completing the transmetalation. illinois.edu

The Oxo-Palladium Pathway (Path B): In this alternative mechanism, the base first reacts with the (L)Pd(Ar')(X) complex, exchanging the halide for a hydroxide ligand to form a palladium-hydroxo complex, (L)Pd(Ar')(OH). nih.govacs.org This complex is more reactive towards the neutral boronic acid. The Lewis acidic boronic acid coordinates to the oxygen of the hydroxo ligand, again forming a key intermediate with a Pd-O-B linkage, which then proceeds to transmetalation. nih.govacs.org

Extensive kinetic studies have provided strong evidence that for many common Suzuki-Miyaura reaction conditions (e.g., using weak bases in aqueous solvent mixtures), the oxo-palladium pathway is kinetically favored. nih.govwordpress.com The rate of reaction between an isolated palladium-hydroxo complex and a neutral boronic acid was found to be several orders of magnitude faster than the reaction between a palladium-halide complex and an activated trihydroxyborate. nih.gov This indicates that the formation of the palladium-hydroxo species is a crucial step for efficient transmetalation under these conditions. researchgate.net

Strategies for Suppression of Boronic Acid Side Reactions in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. However, boronic acids, including fluorinated derivatives, can undergo undesired side reactions. A common side reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This process can be influenced by the reaction conditions and the electronic nature of the boronic acid.

Strategies to suppress these side reactions are crucial for achieving high yields of the desired cross-coupled product. These strategies often involve the careful selection of reaction parameters:

Catalyst System: The choice of palladium catalyst and ligand is critical. Bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway over side reactions.

Base: The nature and strength of the base can significantly impact the reaction. Weaker bases may be employed to minimize base-mediated decomposition of the boronic acid.

Solvent: The solvent system can influence the solubility of the reagents and the stability of the boronic acid.

Temperature: Lowering the reaction temperature can sometimes reduce the rate of side reactions relative to the cross-coupling reaction.

A key to successful cross-couplings with sensitive boronic acids is the use of a highly active catalyst and ensuring sufficient solubility of both the boronic acid and the aryl halide .

Addressing Challenges with Electron-Poor Fluorinated Boronic Acid Substrates

This compound is considered an electron-poor substrate due to the presence of the fluorine and bromine substituents. Electron-poor boronic acids can present challenges in Suzuki-Miyaura coupling. The electron-withdrawing nature of the substituents can decrease the nucleophilicity of the organic group, potentially slowing down the transmetalation step in the catalytic cycle.

To address these challenges, several strategies can be employed:

Use of Highly Active Catalysts: Catalyst systems with high activity are often necessary to facilitate the coupling of electron-poor boronic acids.

Optimization of Reaction Conditions: Fine-tuning of the base, solvent, and temperature is often required to achieve optimal results.

Use of Boronic Esters: In some cases, converting the boronic acid to a boronate ester, such as a pinacol (B44631) ester, can improve stability and reactivity in the coupling reaction.

C-N Cross-Coupling Reactions

The formation of carbon-nitrogen bonds using boronic acids is typically achieved through reactions like the Chan-Lam coupling and the Buchwald-Hartwig amination.

The Chan-Lam coupling utilizes a copper catalyst to couple boronic acids with amines, amides, and other N-H containing compounds. This reaction is advantageous as it can often be carried out under mild conditions, sometimes even at room temperature and open to the air fujifilm.com.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that couples amines with aryl halides. While the primary substrate is an aryl halide, boronic acids can be involved in related transformations or as precursors to one of the coupling partners. The development of specialized ligands has greatly expanded the scope of this reaction to include a wide variety of amines and aryl halides kanto.co.jp.

C-O Cross-Coupling Reactions

Similar to C-N bond formation, C-O bonds can be formed using boronic acids via the Chan-Lam coupling. This reaction allows for the coupling of boronic acids with alcohols and phenols to form aryl ethers. The use of copper catalysts is characteristic of this transformation fujifilm.com.

C-C(O) and C-C(alkyne) Cross-Coupling Reactions

The formation of C-C(O) bonds using boronic acids can be achieved through carbonylative cross-coupling reactions. In these reactions, carbon monoxide is incorporated into the product, typically forming a ketone.

For the formation of C-C(alkyne) bonds, the Sonogashira coupling is a prominent method. This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. While the primary substrates are halides, boronic acids can be used in sequential reactions or as precursors to the halide partner. The reaction is known for its mild conditions and tolerance of various functional groups.

Protodeboronation Processes and Stability Considerations for Fluorinated Arylboronic Acids

Protodeboronation is a significant decomposition pathway for arylboronic acids, leading to the formation of an arene byproduct and boric acid. This reaction involves the cleavage of the C-B bond and its replacement with a C-H bond. The susceptibility of a boronic acid to protodeboronation is influenced by factors such as temperature, pH, and the electronic properties of the aryl group.

For fluorinated arylboronic acids, the electron-withdrawing nature of the fluorine atoms can affect the stability of the C-B bond. Mechanistic studies have shown that protodeboronation can proceed through different pathways depending on the reaction conditions. For instance, in aqueous media, both acid-catalyzed and base-catalyzed mechanisms have been identified.

Strategies to minimize protodeboronation include:

Careful control of reaction pH.

Use of milder reaction temperatures.

Employing anhydrous conditions when possible.

Converting the boronic acid to a more stable derivative, such as a boronate ester, which can be used in situ.

Intramolecular and Intermolecular Reactivity Patterns

The reactivity of this compound in both intramolecular and intermolecular reactions is dictated by the presence of three key functional groups: the boronic acid, the bromine atom, and the difluorophenyl ring.

Intermolecular Reactivity: In intermolecular reactions, such as the cross-coupling reactions discussed above, the boronic acid group is the primary site of reaction, enabling the formation of new bonds with various coupling partners. The bromine atom can also participate in separate or sequential cross-coupling reactions, allowing for the synthesis of more complex, multi-substituted aromatic compounds.

Intramolecular Reactivity: While less common for simple phenylboronic acids, intramolecular reactions can be designed if a suitable reactive partner is present on a tethered side chain. For example, an intramolecular Suzuki-Miyaura coupling could lead to the formation of a cyclic biaryl system. The specific substitution pattern of the difluorophenyl ring can influence the feasibility and regioselectivity of such cyclization reactions.

Influence of Bromine and Fluorine Substituents on Aromatic Reactivity

The reactivity of the aromatic ring in this compound is significantly modulated by the electronic and steric properties of its halogen substituents. The interplay between the bromine atom at the para-position and the two fluorine atoms at the ortho- and meta-positions to the boronic acid group dictates the molecule's behavior in various chemical transformations, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

The combined influence of these substituents arises from a balance of inductive and resonance effects, which alter the electron density of the aromatic ring and the acidity of the boronic acid moiety.

Electronic Effects of Substituents

The electronic influence of a substituent on an aromatic ring can be quantified by its Hammett substituent constant (σ). Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values. Both bromine and fluorine are electronegative elements and thus exert a strong electron-withdrawing inductive effect (-I effect), which deactivates the aromatic ring towards electrophilic substitution. However, they also possess lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+M effect), which tends to activate the ortho and para positions.

Hammett Substituent Constants (σ)

| Substituent | σm | σp |

|---|---|---|

| -Br | +0.39 | +0.23 |

| -F | +0.34 | +0.06 |

In this compound, the bromine atom is para to the boronic acid group, while the fluorine atoms are at the ortho and meta positions. The cumulative inductive effect of these three halogen atoms significantly reduces the electron density of the phenyl ring, making it less susceptible to electrophilic attack but more reactive in certain cross-coupling reactions where electron-deficient arylboronic acids can be advantageous. The fluorine atom at the ortho position can also influence the acidity of the boronic acid through the formation of an intramolecular hydrogen bond.

Steric Effects

The presence of a fluorine atom at the ortho-position (C2) to the boronic acid group introduces steric hindrance. This steric bulk can influence the rate and success of reactions involving the boronic acid moiety, such as the transmetalation step in the Suzuki-Miyaura coupling mechanism. While fluorine is the smallest of the halogens, its presence in the ortho position can still impede the approach of bulky reagents to the boron center. However, in many modern catalytic systems utilizing highly active palladium catalysts and bulky phosphine ligands, the steric hindrance from an ortho-fluoro group can often be overcome.

Reactivity in Suzuki-Miyaura Coupling

The combination of strong electron-withdrawing effects and potential steric hindrance makes the reactivity of this compound in Suzuki-Miyaura coupling reactions a subject of interest. Electron-deficient phenylboronic acids are known to participate readily in the transmetalation step of the catalytic cycle. The reduced electron density on the aromatic ring can facilitate the transfer of the aryl group from boron to the palladium center.

Research involving the use of polyhalogenated phenylboronic acids in Suzuki-Miyaura reactions has demonstrated their utility in synthesizing complex biaryl structures. While specific mechanistic studies focused solely on this compound are not extensively documented in publicly available literature, its successful application in the synthesis of various unsymmetrical biaryls indicates its competence as a coupling partner. The yields of such reactions are dependent on the specific coupling partner, catalyst system, and reaction conditions employed. For instance, the coupling of electron-deficient boronic acids with electron-rich aryl halides often proceeds with high efficiency.

The presence of ortho-substituents on the phenylboronic acid can sometimes lead to lower yields due to steric hindrance, but this is not a universal outcome and is highly dependent on the specifics of the reaction system. The development of advanced catalyst systems has significantly broadened the scope of Suzuki-Miyaura coupling to include sterically demanding substrates.

Applications of 4 Bromo 2,3 Difluorophenylboronic Acid As a Versatile Building Block in Chemical Synthesis

Medicinal Chemistry and Pharmaceutical Development

In the pharmaceutical industry, the development of new drugs relies on the ability to synthesize complex organic molecules with precise structural features. 4-Bromo-2,3-difluorophenylboronic acid serves as a key intermediate and scaffold, enabling the construction of novel bioactive compounds.

Pharmaceutical intermediates are the chemical precursors to active pharmaceutical ingredients (APIs). The synthesis of these intermediates often involves multi-step processes where specific molecular fragments are pieced together. This compound is highly valued for its role in these processes, primarily through the Suzuki-Miyaura coupling reaction. mdpi.com

This reaction allows for the coupling of the boronic acid group with various organic halides. Simultaneously, the bromine atom on the phenyl ring can be used in a subsequent coupling reaction, providing a powerful tool for creating complex, multi-substituted aromatic systems that form the core of many modern drugs. The fluorinated phenyl ring introduced by this building block is a common feature in many pharmaceuticals, often enhancing the drug's efficacy and pharmacokinetic properties.

Table 1: Role in Suzuki-Miyaura Coupling

| Feature of Compound | Role in Synthesis | Desired Outcome |

|---|---|---|

| Boronic Acid Group | Reacts with aryl or vinyl halides in the presence of a palladium catalyst. | Forms a new carbon-carbon bond, extending the molecular structure. |

| Bromine Atom | Can act as the halide component in a subsequent coupling reaction. | Allows for sequential, controlled addition of different molecular fragments. |

| Difluorophenyl Ring | Forms the core structure of the intermediate. | Introduces fluorine atoms, which can improve metabolic stability and binding affinity. |

A chemical scaffold is the core structure of a molecule to which various functional groups can be attached. In drug discovery, the design and synthesis of novel scaffolds are essential for identifying new classes of compounds with therapeutic potential. This compound provides a robust and versatile scaffold for this purpose.

Researchers can utilize the dual reactivity of the boronic acid and the bromine atom to generate large libraries of related compounds. By reacting the boronic acid with one set of partners and the bromine with another, a wide array of structurally diverse molecules can be rapidly synthesized. This approach is fundamental to high-throughput screening campaigns aimed at discovering new drug candidates. For instance, similar bromo-aromatic starting materials have been used to create scaffolds for novel fibroblast growth factor receptor-1 (FGFR1) inhibitors for potential cancer treatment. nih.gov The 2,3-difluoro substitution pattern provides a specific electronic and steric profile that can be explored for optimizing a molecule's interaction with a biological target. nih.gov

The G-protein coupled receptor TGR5 (also known as GPBAR1) is a significant target in drug discovery, particularly for metabolic diseases like type 2 diabetes. Agonists of this receptor can stimulate the secretion of glucagon-like peptide-1 (GLP-1), which plays a role in regulating blood sugar.

Patents in the field describe the synthesis of non-systemic TGR5 agonists with complex molecular structures designed to act primarily in the gastrointestinal tract. google.com The general structures disclosed in this research often feature substituted bi-aryl or aryl-heterocycle cores. This compound is an ideal starting material for synthesizing such compounds. Through Suzuki coupling, the 4-bromo-2,3-difluorophenyl moiety can be introduced into the target molecule, forming a key part of the final bioactive structure. The specific substitution pattern of this building block is crucial for achieving the desired potency and selectivity for the TGR5 receptor.

The rise of antibiotic-resistant bacteria presents a major global health challenge, necessitating the development of new antibacterial agents. mdpi.comnih.gov Research in this area often focuses on novel chemical structures that can inhibit essential bacterial processes. One such target is the filamentous temperature-sensitive protein Z (FtsZ), a protein crucial for bacterial cell division.

Studies have shown that derivatives of 4-bromo-1H-indazole can act as FtsZ inhibitors with significant antibacterial activity. nih.gov While not the direct starting material, this highlights the importance of brominated aromatic scaffolds in this field. More directly, research on N-(4-bromophenyl)furan-2-carboxamides demonstrates a strategy where a bromo-aryl core is synthesized and then diversified by performing Suzuki coupling reactions with various boronic acids. nih.gov In this context, this compound would be used to introduce the difluorinated phenyl group onto the core structure, creating a new analogue for antibacterial testing. This approach allows chemists to systematically modify a lead compound to improve its activity against drug-resistant strains like MRSA and Acinetobacter baumannii. nih.gov

Material Science and Advanced Functional Materials

Beyond its pharmaceutical applications, this compound is also a valuable component in the creation of advanced organic materials with unique electronic and optical properties.

Organic semiconductors are the active components in a range of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The properties of these materials are highly dependent on their molecular structure, particularly the extent of π-conjugation.

Oligophenyls and polyphenylenes, which are chains of connected benzene (B151609) rings, are a fundamental class of organic semiconductors. The Suzuki-Miyaura coupling reaction is a primary method for synthesizing these materials, as it efficiently forms the C-C bonds that link the phenyl units. researchgate.net this compound can be used as a monomer in mechanochemical polymerization reactions to create poly(para-phenylene) structures. researchgate.net The presence of fluorine atoms on the phenyl ring is known to modulate the electronic properties of the resulting polymer, such as its energy levels (HOMO/LUMO) and charge transport characteristics. This fine-tuning is critical for optimizing the performance of electronic devices. The ability to create well-defined, fluorinated oligophenyl systems makes this boronic acid a key building block for the next generation of organic electronic materials. nih.gov

Contribution to Electron Transport Materials

In the field of organic electronics, particularly in the development of Organic Light Emitting Diodes (OLEDs), materials with efficient electron transport capabilities are crucial for device performance. While direct applications of this compound in commercially available electron transport materials (ETMs) are not extensively documented in publicly available research, its structural motifs are highly relevant. The presence of electron-withdrawing fluorine atoms on the phenyl ring can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of a molecule. This is a key characteristic for efficient electron injection and transport in OLEDs.

The boronic acid functionality allows for the incorporation of the 4-bromo-2,3-difluorophenyl moiety into larger conjugated systems through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This synthetic strategy is a cornerstone in the construction of novel organic semiconductors. The bromine atom on the ring provides an additional reactive site for further functionalization, enabling the synthesis of complex, multifunctional ETMs. For instance, it could be used to introduce hole-blocking or emissive functionalities within the same molecule.

The strategic placement of fluorine atoms can also enhance the thermal and morphological stability of organic electronic materials, leading to longer device lifetimes. Therefore, this compound represents a promising precursor for the synthesis of next-generation electron transport and hole-blocking materials for advanced electronic applications.

Potential in Liquid Crystal Compound Synthesis

The synthesis of fluorinated biphenyl (B1667301) compounds is of significant interest for the development of liquid crystal displays (LCDs). The incorporation of fluorine atoms into liquid crystal molecules can significantly influence their mesomorphic properties, such as dielectric anisotropy, viscosity, and clearing point. The Suzuki-Miyaura coupling reaction is a powerful and widely used method for the synthesis of the biphenyl core structure of many liquid crystal compounds.

In this context, this compound is a highly valuable reactant. It can be coupled with a variety of aryl halides or other boronic acids to introduce the 2,3-difluorophenyl unit into a target liquid crystal molecule. The bromine atom offers a site for subsequent reactions, allowing for the elongation of the molecular core or the introduction of terminal functional groups, which are critical for tuning the liquid crystalline properties.

The specific substitution pattern of the fluorine atoms in this compound can lead to the formation of liquid crystals with specific and desirable dielectric properties. For example, the introduction of lateral fluorine atoms can significantly impact the molecular dipole moment and, consequently, the dielectric anisotropy of the final compound. While specific examples of liquid crystals synthesized directly from this compound are not readily found in broad surveys, the principles of liquid crystal design and the versatility of the Suzuki coupling reaction strongly suggest its potential in this application.

Applications in Polymer Materials Research

In the realm of polymer chemistry, this compound can be utilized as a monomer or a functionalizing agent in the synthesis of advanced polymer materials. The boronic acid and bromine functionalities allow for its participation in various polymerization reactions, most notably Suzuki polymerization.

Suzuki polymerization, a type of polycondensation reaction, can be employed to create conjugated polymers. These materials are of great interest for their potential applications in organic electronics, such as organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and sensors. By polymerizing this compound with a suitable dihaloaryl or diboronic acid comonomer, a polymer chain incorporating the 2,3-difluorophenyl unit can be constructed. The fluorine atoms in the resulting polymer can enhance its solubility, thermal stability, and electronic properties.

Furthermore, the bromine atom on each repeating unit can serve as a handle for post-polymerization modification. This allows for the tuning of the polymer's properties after its initial synthesis, providing a route to a diverse range of functional materials from a single polymer backbone. For instance, the bromine atoms could be replaced with other functional groups to alter the polymer's solubility, light-emitting characteristics, or charge-transport properties.

Strategic Introduction of Functional Groups into Molecular Architectures

One of the most significant applications of this compound is as a strategic building block for the precise introduction of the 4-bromo-2,3-difluorophenyl group into complex organic molecules. The boronic acid moiety is a versatile functional group that readily participates in Suzuki-Miyaura cross-coupling reactions with a wide array of sp2-hybridized halides (Cl, Br, I) and triflates.

This reaction is highly valued in organic synthesis for its mild reaction conditions, tolerance of a broad range of functional groups, and high yields. By employing this compound in a Suzuki coupling, synthetic chemists can selectively introduce the bromo-difluoro-substituted aromatic ring into a target molecule.

The bromine atom on the introduced ring then serves as a versatile synthetic handle for a variety of subsequent transformations. These can include another cross-coupling reaction (e.g., Sonogashira, Heck, or another Suzuki coupling), a nucleophilic aromatic substitution, or conversion to an organometallic reagent. This two-step approach allows for the sequential and controlled construction of complex molecular frameworks.

This strategy is particularly valuable in medicinal chemistry for the synthesis of pharmaceutical intermediates and in materials science for the creation of well-defined organic functional materials. The ability to introduce the specific electronic and steric properties of the 4-bromo-2,3-difluorophenyl group can be crucial for achieving the desired biological activity or material properties.

Advanced Spectroscopic and Structural Elucidation Studies

Vibrational Spectroscopy Characterization (FT-IR, FT-Raman)

Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopies are powerful non-destructive techniques used to identify functional groups and probe the vibrational modes of a molecule. The vibrational frequencies are characteristic of specific bond types and their chemical environment.

A comprehensive search of scientific literature and spectral databases did not yield specific, experimentally determined FT-IR or FT-Raman spectra for 4-Bromo-2,3-difluorophenylboronic acid with detailed peak assignments. While studies on analogous compounds, such as 2,3-difluorophenylboronic acid, have been published, providing insights into the expected vibrational modes, direct experimental data for the title compound remains unavailable. researchgate.netresearchgate.net

Based on the known structure, the FT-IR and FT-Raman spectra would be expected to show characteristic bands corresponding to the following vibrations:

O-H stretching: Broad bands in the high-frequency region (typically ~3200-3500 cm⁻¹) associated with the hydroxyl groups of the boronic acid moiety.

Aromatic C-H stretching: Sharp bands typically appearing just above 3000 cm⁻¹.

Aromatic C=C stretching: A series of bands in the ~1400-1600 cm⁻¹ region.

B-O stretching: Strong absorptions typically found in the ~1330-1380 cm⁻¹ range.

C-F stretching: Strong, characteristic bands in the fingerprint region, typically between ~1100-1300 cm⁻¹.

C-B stretching: Vibrations expected in the ~1000-1100 cm⁻¹ region. chemicalregister.com

C-Br stretching: A low-frequency band, typically found below 800 cm⁻¹.

Without experimental data, a definitive table of vibrational frequencies and their assignments for this compound cannot be constructed.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Detailed, peer-reviewed studies presenting a full analysis of the ¹H and ¹³C NMR spectra for this compound, including chemical shifts (δ), multiplicities, and coupling constants (J), were not found in the searched scientific literature. While chemical suppliers indicate the availability of such data upon request, it is not publicly disseminated in a detailed format. chemicalbook.com

The expected ¹H NMR spectrum would feature signals in the aromatic region, with chemical shifts and splitting patterns influenced by the positions of the two fluorine atoms and the bromine atom. The protons on the phenyl ring would exhibit complex splitting due to proton-proton and proton-fluorine couplings. A signal corresponding to the acidic protons of the B(OH)₂ group would also be expected, though its chemical shift can be highly variable and dependent on solvent and concentration.

Similarly, the ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The chemical shifts would be significantly influenced by the attached substituents (Br, F, B(OH)₂), and the carbon signals would show splitting due to carbon-fluorine coupling (¹JCF, ²JCF, etc.), which is a key diagnostic feature.

A definitive data table for NMR chemical shifts remains unavailable based on the conducted literature search.

X-ray Diffraction Analysis of Molecular Conformation and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure of a crystalline solid, providing precise information on bond lengths, bond angles, and the spatial arrangement of molecules in the crystal lattice.

A search of the Cambridge Structural Database (CSD) and other crystallographic resources did not locate a published crystal structure for this compound. nih.gov Therefore, no experimental data on its molecular conformation, bond parameters, or crystal packing interactions can be provided. Studies on related molecules, such as 4-bromophenylboronic acid, often show that these compounds form dimeric structures in the solid state through hydrogen bonding between the boronic acid groups. core.ac.uk However, it is not possible to confirm if this compound follows this pattern without direct experimental evidence.

Electronic Transitions and UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The wavelength of maximum absorption (λmax) is related to the energy difference between the ground and excited electronic states.

Experimentally determined UV-Vis absorption data, including specific λmax values and corresponding molar absorptivity coefficients for this compound in specified solvents, are not available in the surveyed scientific literature. Phenylboronic acids typically exhibit absorption bands in the UV region arising from π→π* transitions within the aromatic ring. researchgate.net The positions of these bands are influenced by the substituents on the phenyl ring. The bromine and fluorine atoms, as well as the boronic acid group, would be expected to modulate the electronic transitions of the phenyl chromophore, likely causing shifts in the absorption maxima compared to unsubstituted benzene (B151609).

Without experimental spectra, a data table of electronic transitions cannot be compiled.

Computational and Theoretical Chemistry Insights into 4 Bromo 2,3 Difluorophenylboronic Acid

Density Functional Theory (DFT) Calculations for Structural and Energetic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it highly suitable for determining the structural and energetic properties of molecules. For 4-bromo-2,3-difluorophenylboronic acid, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict optimized molecular geometries, including bond lengths and angles. researchgate.netlongdom.org

These calculations are crucial for understanding the molecule's stability. By mapping the potential energy surface through systematic variation of key dihedral angles (such as those involving the boronic acid group), DFT can identify the most stable conformers (energy minima). longdom.orgresearchgate.net For phenylboronic acids, the orientation of the hydroxyl groups relative to the phenyl ring defines different conformers (e.g., syn-syn, syn-anti, anti-syn, and anti-anti), each with a distinct relative energy. longdom.org Thermodynamic properties like enthalpy, entropy, and heat capacity can also be computed from the vibrational frequencies obtained through DFT. rjb.ro

| Property | Typical Calculated Value for Phenylboronic Acid Derivatives | Reference |

| C-B Bond Length | 1.56 - 1.58 Å | longdom.org |

| B-O Bond Length | 1.36 - 1.37 Å | longdom.org |

| C-Br Bond Length | ~1.92 Å | researchgate.net |

| Relative Conformer Energy | 0 - 5 kcal/mol | longdom.org |

Note: The data presented are typical values for related phenylboronic acid derivatives as direct computational studies on this compound are not specified in the provided sources. Values are calculated using DFT methods.

Prediction of Reactivity and Reaction Mechanisms

Theoretical chemistry offers powerful tools for predicting the reactivity of molecules and elucidating potential reaction mechanisms. DFT-based reactivity descriptors are widely used to understand a molecule's chemical behavior. nih.gov Key parameters such as chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω) can be calculated from the energies of the frontier molecular orbitals. nih.govmdpi.com The Fukui function, another DFT-derived concept, helps identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. mdpi.com

For this compound, these calculations can predict its behavior in various chemical reactions. Phenylboronic acids are renowned for their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Computational modeling can be used to investigate the mechanism of such reactions, including the oxidative addition, transmetalation, and reductive elimination steps, providing insights into the transition states and activation energies involved. The presence of fluoro and bromo substituents on the phenyl ring will influence the electronic properties and, consequently, the reactivity of the boronic acid in these catalytic cycles.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular interactions of this compound are critical to its behavior in the solid state and in solution. Conformational analysis, typically performed using DFT calculations, focuses on the rotation around the C-B bond, which determines the orientation of the boronic acid group relative to the substituted phenyl ring. longdom.org The presence of ortho-substituents, like the fluorine atom at position 3, can significantly influence the conformational preferences due to steric hindrance or intramolecular interactions, such as hydrogen bonding between the fluorine and a hydroxyl proton. researchgate.net

The fluorine and bromine atoms play a significant role in mediating intermolecular interactions. Fluorine, in particular, can participate in weak C–H···F and C–F···F interactions, which can be crucial in guiding crystal packing. rsc.org The analysis of these weak interactions can be performed using tools like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots. researchgate.netresearchgate.net These methods help characterize the nature and strength of interactions that dictate the supramolecular assembly of the molecule in the solid state.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of this compound. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. longdom.orgresearchgate.net

Calculations can also generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule. These maps identify electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, highlighting sites susceptible to electrophilic and nucleophilic attack, respectively. For this compound, the electron-withdrawing fluorine and bromine atoms, along with the acidic protons of the boronic acid group, significantly shape its electronic landscape.

| Electronic Property | Typical Calculated Value for Phenylboronic Acid Derivatives (eV) | Reference |

| HOMO Energy | -6.5 to -7.5 eV | longdom.orgresearchgate.net |

| LUMO Energy | -1.0 to -2.0 eV | longdom.orgresearchgate.net |

| HOMO-LUMO Gap (ΔE) | 5.0 to 6.0 eV | longdom.orgresearchgate.net |

Note: These values represent a typical range for substituted phenylboronic acids as found in computational literature and provide an estimate of the electronic properties.

Modeling of Hydrogen Bonding and π-π Stacking Interactions in Boronic Acid Derivatives

Boronic acid derivatives are well-known for their capacity to form strong intermolecular interactions, which are critical in molecular self-assembly and crystal engineering. Hydrogen bonding is a dominant interaction, with the -B(OH)₂ group acting as an excellent hydrogen bond donor. acs.org Boronic acids frequently form dimeric structures in the solid state through a pair of O-H···O hydrogen bonds between two molecules. researchgate.net

In addition to hydrogen bonding, the aromatic ring of this compound can engage in π-π stacking interactions. rsc.orgnih.gov These non-covalent interactions, though weaker than hydrogen bonds, play a significant role in the stabilization of crystal structures. nih.gov Computational modeling, using methods like DFT with dispersion corrections (e.g., DFT-D3), QTAIM, and Hirshfeld surface analysis, can be employed to characterize and quantify the energetics of both hydrogen bonding and π-π stacking. nih.govnih.gov These models reveal how the interplay between these forces directs the formation of specific supramolecular architectures. rsc.org

Simulation of Charge Mobilities in Derived Organic Electronic Materials

While this compound is primarily a synthetic intermediate, it serves as a building block for larger, conjugated organic molecules that may find applications in electronic devices. Predicting the charge transport properties of these potential materials is a key area of computational chemistry. drpress.orgresearchgate.net

The charge mobility, which describes how quickly a charge carrier (electron or hole) can move through a material, can be simulated using a multiscale approach. rsc.orgresearchgate.net This process typically involves:

Quantum Chemical Calculations: Determining the properties of a single molecule, such as the reorganization energy (the energy required for a molecule to relax its geometry after gaining or losing an electron). rsc.org

Calculating Transfer Integrals: Quantifying the electronic coupling between adjacent molecules in a crystal lattice, which indicates how easily a charge can hop from one molecule to the next. nih.gov

Charge Transport Simulations: Using the calculated parameters within a theoretical framework, such as Marcus theory, in combination with Kinetic Monte Carlo (KMC) simulations to model the charge hopping process and ultimately predict the charge mobility. researchgate.netnih.gov

These simulations provide a theoretical estimate of a material's performance as an organic semiconductor, guiding the design of new materials derived from precursors like this compound. rsc.org

Future Research Directions and Emerging Opportunities

Development of Sustainable and Eco-Friendly Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic methodologies. Future research will likely focus on developing more sustainable and environmentally benign routes for reactions involving 4-Bromo-2,3-difluorophenylboronic acid. A significant area of interest is the advancement of cross-coupling reactions in aqueous media, reducing the reliance on volatile and often toxic organic solvents. nih.gov The development of bio-supported and recyclable palladium nanoparticle catalysts represents a promising approach, offering high efficiency and the ability to be reused across multiple cycles, thereby minimizing waste and cost. rsc.org Furthermore, exploring ligand-free catalytic systems is an attractive alternative to traditional ligand-supported catalysts, which can be expensive, sensitive to air and moisture, and difficult to separate from the final product. rsc.org Research into micellar catalysis, where reactions are carried out in water using surfactants to form micelles, also presents a viable strategy for creating more sustainable processes for Suzuki-Miyaura and other cross-coupling reactions. nih.gov

Rational Design of Catalytic Systems for Enhanced Performance

The performance of cross-coupling reactions hinges on the efficacy of the catalytic system. A major thrust of future research is the rational design of novel catalysts and ligands to improve reaction efficiency, selectivity, and substrate scope. For palladium-catalyzed reactions, which are central to the application of this compound, the development of catalysts based on bulky, electron-rich phosphines and N-heterocyclic carbenes has proven effective for challenging substrates like aryl chlorides. researchgate.net Innovations in palladium catalysts continue to address limitations such as catalyst lifetime and turnover numbers. jocpr.comdartmouth.edu Beyond palladium, there is a growing interest in catalysts based on more abundant and less expensive metals. For instance, rationally designed iron-based catalysts supported by β-diketiminate ligands have shown high activity in Suzuki-Miyaura cross-coupling reactions, including with heteroaromatic boronic esters and tertiary alkyl halides, offering a more sustainable alternative. nih.gov

Exploration of Undiscovered Cross-Coupling Transformations

While the Suzuki-Miyaura reaction is the most common application for this compound, there is considerable potential to explore its utility in a wider range of cross-coupling transformations. jocpr.com Research is expanding to include novel coupling partners, moving beyond the typical aryl or vinyl halides. For example, methods for the cross-coupling of arylboronic acids with partners like carboxylic anhydrides and alkylsilicates are being developed. acs.orgrsc.org The exploration of other palladium-catalyzed reactions, such as the Heck and Sonogashira reactions, could also uncover new synthetic pathways utilizing this fluorinated building block. rsc.orgnumberanalytics.com The development of novel catalysts is enabling stereospecific allyl-aryl couplings and reactions with previously challenging substrates, opening up new possibilities for creating complex molecular architectures. researchgate.netamanote.com

Expansion of Biological Applications through Structure-Based Design

The unique properties of fluorinated phenylboronic acids make them highly valuable in medicinal chemistry and drug discovery. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. nih.gov Future research will increasingly leverage structure-based design to develop novel therapeutic agents derived from this compound. Boronic acids are known to interact with diols, a property that has been exploited to create sensors for carbohydrates like glucose and for targeted drug delivery systems. japsonline.commdpi.comjapsonline.com The conjugation of phenylboronic acid moieties to polymers like chitosan (B1678972) has shown potential for creating glucose-responsive insulin (B600854) delivery systems and materials for cancer therapy. japsonline.comjapsonline.com The ability of the boronic acid group to act as an inhibitor for certain enzymes, particularly serine proteases, is another area of active investigation. researchgate.net

| Application Area | Research Focus | Potential Impact |

| Drug Discovery | Synthesis of novel enzyme inhibitors (e.g., serine proteases). researchgate.net | Development of new treatments for a range of diseases. |

| Drug Delivery | Glucose-responsive systems for controlled insulin release. japsonline.commdpi.com | Improved management of diabetes. |

| Biosensing | Development of sensors for glucose and other biologically relevant diols. japsonline.commdpi.comnih.gov | Advanced diagnostic tools. |

| Bio-functional Materials | Phenylboronic acid-functionalized nanoparticles for enzyme capture and analysis. mdpi.comnih.gov | Sensitive assays for soil fertility and biomedical diagnostics. |

Innovation in Advanced Material Design with Tuned Properties

Organoboron compounds are finding increasing use in the field of materials science, particularly in the development of organic electronics. numberanalytics.comresearchgate.net The electron-deficient nature of the boron atom, combined with the electron-withdrawing effects of the fluorine substituents in this compound, allows for the fine-tuning of the electronic and photophysical properties of organic materials. rsc.org This makes it a promising building block for creating novel materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). numberanalytics.cominnovations-report.com Specifically, the incorporation of boron into polycyclic aromatic hydrocarbon structures can shift fluorescence into the desirable blue spectral range and improve electron transport capabilities, both of which are crucial for high-performance OLEDs. innovations-report.comrsc.org

Integration with Automated Synthesis and High-Throughput Screening Methodologies

The discovery and optimization of new reactions and materials can be significantly accelerated through the integration of automated synthesis and high-throughput screening (HTS) techniques. researchgate.net These technologies allow for the rapid screening of a large number of reaction conditions—including catalysts, ligands, solvents, and bases—to identify optimal parameters for a given transformation. nih.govresearchgate.netacs.org For a versatile building block like this compound, HTS can be employed to quickly discover novel cross-coupling partners or to optimize conditions for challenging transformations. unchainedlabs.comsigmaaldrich.com Automated platforms can synthesize libraries of compounds on a nanomole scale, which can then be directly screened for biological activity, streamlining the early stages of drug discovery. nih.govchemrxiv.orgrsc.org

常见问题

Basic Research Question

- Hazards : Irritant (H315, H319, H335); avoid inhalation or skin contact .

- Storage : Store at 0–6°C under inert gas (argon) to prevent oxidation and moisture absorption .

- First aid : Flush eyes/skin with water; use respiratory protection during powder handling .

How can researchers resolve contradictions in reported reaction yields for this compound?

Advanced Research Question

Yield discrepancies often arise from:

- Catalyst loading : Pd concentrations <1 mol% may reduce efficiency .

- Substrate purity : Trace impurities (e.g., residual pinacol) inhibit coupling.

- Analytical methods : HPLC vs. NMR quantification can vary by ±5%. Validate results with orthogonal techniques .

What computational tools are recommended for predicting the reactivity of this compound?

Advanced Research Question

- DFT modeling : Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and transition states .

- Molecular docking : AutoDock Vina for studying interactions with biological targets (e.g., enzyme active sites) .

How does this compound compare to analogous halogenated phenylboronic acids in medicinal chemistry applications?

Advanced Research Question

Compared to 4-chloro or 4-iodo analogs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。